DPPH Radical Scavenging Activity: 4′-Methoxyflavonol vs. Other Synthetic Flavonoids
In a head-to-head comparison of six synthetic flavones (F1–F6) and six synthetic flavonols (OF1–OF6), 4′-Methoxyflavonol (designated OF3) exhibited the highest DPPH radical-scavenging activity. Its IC50 value of 25.54 ± 1.21 μg/mL was approximately 4.8-fold lower (more potent) than that of the least active flavonol in the series, OF6, which had an IC50 of 122.33 ± 1.98 μg/mL [1]. This demonstrates that the specific 4′-methoxy substitution pattern on the flavonol scaffold is a key driver of antioxidant potency, a finding not extrapolated from other flavonols.
| Evidence Dimension | In vitro DPPH radical scavenging activity |
|---|---|
| Target Compound Data | IC50 = 25.54 ± 1.21 μg/mL |
| Comparator Or Baseline | OF6 (a structurally distinct synthetic flavonol) IC50 = 122.33 ± 1.98 μg/mL |
| Quantified Difference | 4.8-fold higher potency for 4′-Methoxyflavonol |
| Conditions | Cell-free DPPH assay, concentration range 1000–31.25 μg/mL |
Why This Matters
This data provides a quantitative basis for selecting 4′-Methoxyflavonol over other synthetic flavonols for studies requiring potent, reproducible radical-scavenging activity.
- [1] Ghias M, Shah SWA, Al-Joufi FA, et al. In Vivo Antistress Effects of Synthetic Flavonoids in Mice: Behavioral and Biochemical Approach. Molecules. 2022;27(4):1402. View Source
